Boc-DANon*HCl
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Overview
Description
N1-t-Butyloxycarbonyl-1,9-diaminononane hydrochloride: is a chemical compound commonly referred to as Boc-DANon*HCl. This compound is a derivative of 1,9-diaminononane, where the amino groups are protected by a tert-butoxycarbonyl (Boc) group. The hydrochloride salt form enhances its stability and solubility in various solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-t-Butyloxycarbonyl-1,9-diaminononane hydrochloride typically involves the protection of 1,9-diaminononane with a tert-butoxycarbonyl group. The reaction is carried out under anhydrous conditions using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature until completion .
Industrial Production Methods: In an industrial setting, the synthesis of N1-t-Butyloxycarbonyl-1,9-diaminononane hydrochloride can be scaled up by using larger quantities of the starting materials and reagents. The reaction conditions remain similar, with careful control of temperature and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: N1-t-Butyloxycarbonyl-1,9-diaminononane hydrochloride undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with hydrochloric acid in dioxane, to yield the free amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Deprotection: Hydrochloric acid in dioxane or methanol is commonly used for Boc deprotection.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Scientific Research Applications
N1-t-Butyloxycarbonyl-1,9-diaminononane hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of N1-t-Butyloxycarbonyl-1,9-diaminononane hydrochloride primarily involves the deprotection of the Boc group under acidic conditions. The protonation of the Boc group leads to the formation of a tert-butyl cation, which is then eliminated to yield the free amine. This process is facilitated by the presence of hydrochloric acid, which protonates the Boc group and promotes its cleavage .
Comparison with Similar Compounds
N1-t-Butyloxycarbonyl-1,9-diaminononane: The non-hydrochloride form of the compound, which lacks the enhanced solubility provided by the hydrochloride salt.
N1-t-Butyloxycarbonyl-1,8-diaminooctane: A similar compound with one less methylene group in the carbon chain, resulting in slightly different physical and chemical properties.
N1-t-Butyloxycarbonyl-1,10-diaminodecane: A similar compound with one additional methylene group in the carbon chain, which may affect its reactivity and solubility.
Uniqueness: N1-t-Butyloxycarbonyl-1,9-diaminononane hydrochloride is unique due to its specific chain length and the presence of the hydrochloride salt, which enhances its solubility and stability compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl N-(9-aminononyl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O2.ClH/c1-14(2,3)18-13(17)16-12-10-8-6-4-5-7-9-11-15;/h4-12,15H2,1-3H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMZYICRMURGPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.86 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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